molecular formula C17H16BrF3N4O B2650082 3-bromo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide CAS No. 2034258-74-5

3-bromo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide

Cat. No.: B2650082
CAS No.: 2034258-74-5
M. Wt: 429.241
InChI Key: SEDKEIQVSDOBIE-UHFFFAOYSA-N
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Description

The compound “3-bromo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide” is a pyrimidine derivative containing an amide moiety . Pyrimidines are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals . They have attracted more and more attention due to their extensive biological activities .


Chemical Reactions Analysis

The compound “this compound” is part of a series of novel pyrimidine derivatives containing an amide moiety . These compounds have shown various biological activities, including antiviral, antibacterial, antifungal, and insecticidal activities .


Physical and Chemical Properties Analysis

The compound “this compound” is a white solid with a yield of 68% and a melting point of 138–140°C . The 1H NMR and 13C NMR data are also provided .

Scientific Research Applications

Repellent Efficacy Studies

One research application of compounds related to 3-bromo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide is in the field of repellent efficacy. Studies have been conducted on similar compounds, such as N,N-diethyl-3-methyl-benzamide (deet) and piperidine derivatives like AI3-37220. These compounds were tested as topical repellents against various insects, showing significant repellent efficacy. The specific piperidine derivative showed higher protection rates against insects like mosquitoes and black flies compared to deet, especially over extended time periods. These findings suggest potential applications for related piperidine compounds in developing effective insect repellents (Debboun et al., 2000).

Diagnostic Imaging

Another application is in diagnostic imaging, particularly in sigma receptor scintigraphy. For instance, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) has been investigated for its potential to visualize primary breast tumors in humans. This compound binds preferentially to sigma receptors, which are overexpressed on breast cancer cells, allowing for the visualization of tumors. Preliminary studies indicate that compounds like P-(123)I-MBA can accumulate in breast tumors, suggesting potential applications for related compounds in diagnostic imaging and possibly in assessing tumor proliferation (Caveliers et al., 2002).

Drug Metabolism and Disposition Studies

Compounds related to this compound have also been studied for their metabolic and disposition profiles. For example, N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) is a novel orexin 1 and 2 receptor antagonist. Studies involving this compound have provided insights into its metabolic pathways, elimination routes, and principal circulating components, contributing valuable information for drug development and pharmacokinetic profiling (Renzulli et al., 2011).

Future Directions

The development of novel and promising fungicides is urgently required . The compound “3-bromo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide” and similar compounds have shown promising results in preliminary biological tests . Therefore, they could be potential candidates for further development and research.

Properties

IUPAC Name

3-bromo-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrF3N4O/c18-12-3-1-2-11(8-12)16(26)24-13-4-6-25(7-5-13)15-9-14(17(19,20)21)22-10-23-15/h1-3,8-10,13H,4-7H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDKEIQVSDOBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC(=CC=C2)Br)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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